molecular formula C15H19ClN4O B4682936 N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea

N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea

Cat. No.: B4682936
M. Wt: 306.79 g/mol
InChI Key: OIUVVUQXLLPIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a pyrazole moiety in its structure suggests potential biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-11(10-20-7-6-12(2)19-20)9-17-15(21)18-14-5-3-4-13(16)8-14/h3-8,11H,9-10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUVVUQXLLPIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea” typically involves the reaction of 3-chloroaniline with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or toluene.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups.

    Reduction: Reduction reactions could target the chlorophenyl group or the urea linkage.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea” can be used as a building block for synthesizing more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of urea are often explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea” would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and pyrazole groups suggests potential interactions with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(3-chlorophenyl)-N’-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

The unique combination of the chlorophenyl and pyrazole groups in “N-(3-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.